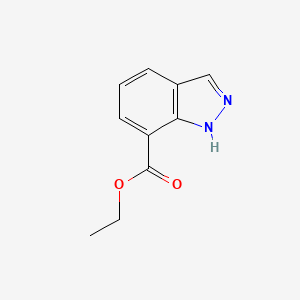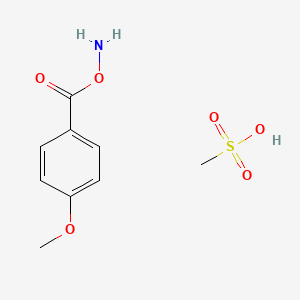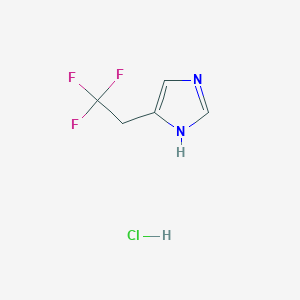
Difluorodi(pyridin-2-yl)methane
Overview
Description
Difluorodi(pyridin-2-yl)methane is a fluorinated heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the pyridine ring imparts distinct electronic and steric effects, making this compound valuable in medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
Target of Action
It’s known that compounds bearing phosphonic functional group and pyridine ring exhibit a variety of biological activities . For example, sodium [(hydroxy)pyridinylmethyl]bisphosphonate (risedronate) is widely used to treat or prevent osteoporosis and Paget’s disease of bone .
Mode of Action
It’s known that the difluoromethylene group is considered as a bioisosteric substitute for methylene, ether, carbonyl, and isopropylidene groups to modify metabolic stability, lipophilicity, and other important characteristics of biologically active molecules .
Biochemical Pathways
It’s known that as bioisosteric, non-hydrolyzable analogs of natural phosphates, difluoromethylene phosphonates can target important parts of cellular structures .
Pharmacokinetics
It’s known that modification of organic molecules with fluorine substituent has become almost a standard tool for modulating their pharmacokinetic properties and enhancement of biological activity .
Result of Action
It’s known that around one third of the current blockbuster drugs contain fluorine, and the number has a tendency to increase .
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
2-[Difluoro(pyridin-2-yl)methyl]pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridine derivatives, including 2-[Difluoro(pyridin-2-yl)methyl]pyridine, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of 2-[Difluoro(pyridin-2-yl)methyl]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that pyridine derivatives can affect the expression of genes involved in oxidative stress responses and inflammatory pathways . This modulation can lead to changes in cellular metabolism, impacting the overall health and function of the cell.
Molecular Mechanism
At the molecular level, 2-[Difluoro(pyridin-2-yl)methyl]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as proteins and enzymes. This binding can lead to the inhibition or activation of these biomolecules, thereby altering their function . Additionally, 2-[Difluoro(pyridin-2-yl)methyl]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[Difluoro(pyridin-2-yl)methyl]pyridine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to 2-[Difluoro(pyridin-2-yl)methyl]pyridine has been observed to cause changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-[Difluoro(pyridin-2-yl)methyl]pyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can cause significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
2-[Difluoro(pyridin-2-yl)methyl]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then participate in further biochemical reactions, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 2-[Difluoro(pyridin-2-yl)methyl]pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-[Difluoro(pyridin-2-yl)methyl]pyridine is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Difluorodi(pyridin-2-yl)methane typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-bromopyridine with difluoromethylating agents under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by a difluoromethyl group .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Difluorodi(pyridin-2-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of difluoropyridine carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into difluoropyridine alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Difluoropyridine carboxylic acids.
Reduction: Difluoropyridine alcohols.
Substitution: Difluoropyridine derivatives with various functional groups.
Scientific Research Applications
Difluorodi(pyridin-2-yl)methane has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the additional difluoromethyl group, resulting in different electronic properties.
2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring, leading to distinct steric and electronic effects.
2-(Trifluoromethyl)pyridine: Has a trifluoromethyl group instead of a difluoromethyl group, affecting its reactivity and interaction with biological targets.
Uniqueness: Difluorodi(pyridin-2-yl)methane is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric properties that are not observed in its analogs. This makes it particularly valuable in the design of molecules with tailored biological activity and chemical reactivity .
Properties
IUPAC Name |
2-[difluoro(pyridin-2-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-11(13,9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVCQLTPWEBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CC=N2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285084 | |
| Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204295-70-4 | |
| Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)


![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)




![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
